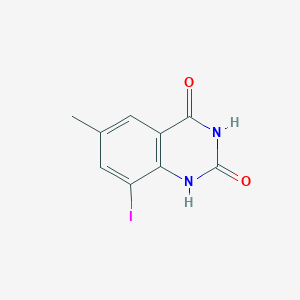
8-iodo-6-methyl-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of iodine and methyl groups in the quinazoline structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione typically involves the iodination of a quinazoline precursor. One common method is the electrophilic substitution reaction where iodine is introduced into the quinazoline ring. The reaction conditions often include the use of iodine or iodine monochloride in the presence of a catalyst such as silver nitrate or copper(II) sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can remove the iodine atom, leading to the formation of 6-methylquinazoline-2,4(1H,3H)-dione.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: 6-Methylquinazoline-2,4(1H,3H)-dione.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione depends on its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
6-Methylquinazoline-2,4(1H,3H)-dione: Lacks the iodine atom, which may result in different biological activities.
8-Bromo-6-methylquinazoline-2,4(1H,3H)-dione: Similar structure but with a bromine atom instead of iodine.
8-Chloro-6-methylquinazoline-2,4(1H,3H)-dione: Contains a chlorine atom, which may affect its reactivity and biological properties.
Uniqueness
The presence of the iodine atom in 8-Iodo-6-methylquinazoline-2,4(1H,3H)-dione can significantly influence its chemical reactivity and biological interactions, making it unique compared to its halogenated analogs.
Properties
CAS No. |
667916-39-4 |
|---|---|
Molecular Formula |
C9H7IN2O2 |
Molecular Weight |
302.07 g/mol |
IUPAC Name |
8-iodo-6-methyl-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H7IN2O2/c1-4-2-5-7(6(10)3-4)11-9(14)12-8(5)13/h2-3H,1H3,(H2,11,12,13,14) |
InChI Key |
JEVUWHZVOGKSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)I)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


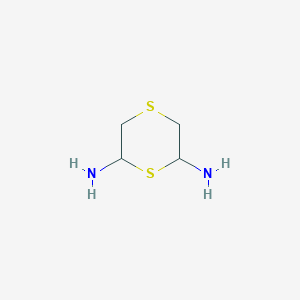
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)

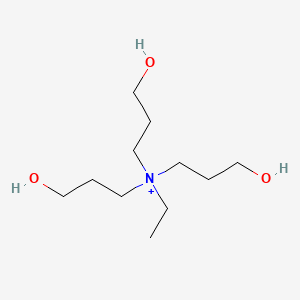
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)

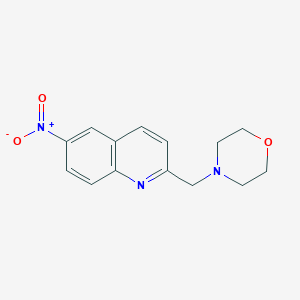
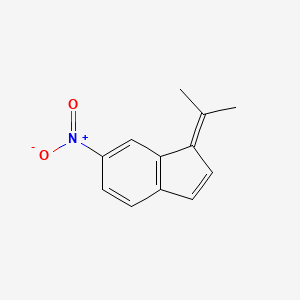

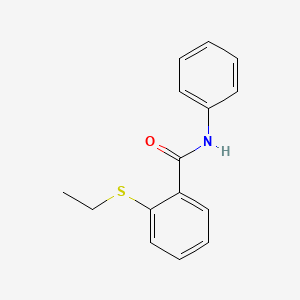

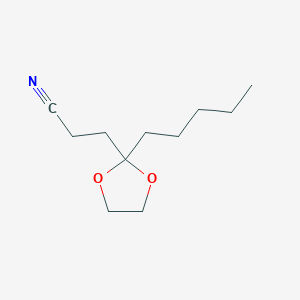
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
